molecular formula C23H19ClN2O2 B15147997 2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B15147997
M. Wt: 390.9 g/mol
InChI Key: JXZXEEPGMNSEJZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a benzoxazole moiety, and an acetamide linkage, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the coupling of a chlorophenyl derivative with the benzoxazole intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the acetamide linkage provides stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzimidazol-2-yl)phenyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and biological activities. The presence of the benzoxazole moiety differentiates it from benzothiazole and benzimidazole analogs, potentially leading to different reactivity and interaction profiles.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H19ClN2O2/c1-14-3-10-19-21(11-14)28-23(26-19)17-7-4-15(2)20(13-17)25-22(27)12-16-5-8-18(24)9-6-16/h3-11,13H,12H2,1-2H3,(H,25,27)

InChI Key

JXZXEEPGMNSEJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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